5-Methyl-7-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine

Antimalarial PfDHODH inhibition Scaffold hopping

5-Methyl-7-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine (CAS 1695807-92-1, molecular formula C₈H₁₀F₃N₃, MW 205.18) is a partially saturated, tetrahydropyrimidine-fused imidazo[1,2-a]pyrimidine heterocycle bearing a methyl substituent at the 5-position and a trifluoromethyl (CF₃) group at the 7-position. The imidazo[1,2-a]pyrimidine scaffold is a recognized privileged structure in medicinal chemistry that has yielded inhibitors of kinases (CDK2, B-Raf, MET, Tie2), enzymes (PfDHODH, MAO-B, butyrylcholinesterase, HIV-1 integrase), and antimicrobial/antiparasitic agents with preclinical efficacy.

Molecular Formula C8H10F3N3
Molecular Weight 205.18 g/mol
Cat. No. B13074604
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Methyl-7-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine
Molecular FormulaC8H10F3N3
Molecular Weight205.18 g/mol
Structural Identifiers
SMILESCC1CC(NC2=NC=CN12)C(F)(F)F
InChIInChI=1S/C8H10F3N3/c1-5-4-6(8(9,10)11)13-7-12-2-3-14(5)7/h2-3,5-6H,4H2,1H3,(H,12,13)
InChIKeySJMNUMNAEJSRIU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Methyl-7-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine: CAS 1695807-92-1 Core Scaffold Profile for Research Sourcing


5-Methyl-7-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine (CAS 1695807-92-1, molecular formula C₈H₁₀F₃N₃, MW 205.18) is a partially saturated, tetrahydropyrimidine-fused imidazo[1,2-a]pyrimidine heterocycle bearing a methyl substituent at the 5-position and a trifluoromethyl (CF₃) group at the 7-position . The imidazo[1,2-a]pyrimidine scaffold is a recognized privileged structure in medicinal chemistry that has yielded inhibitors of kinases (CDK2, B-Raf, MET, Tie2), enzymes (PfDHODH, MAO-B, butyrylcholinesterase, HIV-1 integrase), and antimicrobial/antiparasitic agents with preclinical efficacy [1]. The tetrahydropyrimidine ring of the target compound distinguishes it from the fully aromatic imidazo[1,2-a]pyrimidine analogs that dominate the literature, potentially altering conformational preferences, basicity, and metabolic stability profiles relevant to hit-to-lead campaigns .

Why 5-Methyl-7-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine Cannot Be Replaced by Generic Imidazo[1,2-a]pyrimidine Analogs


Within the imidazo[1,2-a]pyrimidine class, small structural perturbations produce large functional consequences. Replacing the triazolopyrimidine core with an imidazo[1,2-a]pyrimidine core altered PfDHODH binding affinity by up to 4-fold depending on the aniline substitution pattern [1]. Similarly, among B-Raf kinase inhibitors sharing the imidazo[1,2-a]pyrimidine scaffold, IC₅₀ values span more than three orders of magnitude—from 0.003 μM to 6.4 μM—driven by peripheral substituent variation [2]. The target compound incorporates two features absent from commonly cataloged 5H,6H,7H,8H-imidazo[1,2-a]pyrimidine building blocks (e.g., CAS 67139-22-4, the unsubstituted saturated core, or CAS 375857-66-2, the aromatic 7-trifluoromethyl analog): a C5-methyl group that introduces a stereocenter and modifies the tetrahydropyrimidine ring conformation, and a C7-CF₃ substituent that significantly increases lipophilicity and metabolic oxidative stability [3]. These structural elements are non-redundant with off-the-shelf alternatives and cannot be recapitulated through generic substitution.

Quantitative Differentiation Evidence for 5-Methyl-7-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine vs. Closest Analogs


Imidazo[1,2-a]pyrimidine vs. Triazolopyrimidine Scaffold: 4-Fold PfDHODH Affinity Advantage for DSM151

In a direct scaffold-hopping study of Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH) inhibitors, the imidazo[1,2-a]pyrimidine core was compared head-to-head with the triazolopyrimidine core. The best imidazo[1,2-a]pyrimidine candidate, DSM151, achieved a PfDHODH IC₅₀ of 0.077 μM, representing a 4-fold improvement in binding affinity over the equivalent triazolopyrimidine analog. The imidazo[1,2-a]pyrimidine series was shown to bind 'somewhat more potently than the triazolopyrimidines depending on the nature of the amino aniline substitution' [1]. This establishes the imidazo[1,2-a]pyrimidine scaffold—the core of the target compound—as a pharmacophorically superior starting point for PfDHODH-targeted antimalarial programs relative to the more extensively explored triazolopyrimidine series.

Antimalarial PfDHODH inhibition Scaffold hopping

B-Raf Kinase Inhibition by Imidazo[1,2-a]pyrimidines: IC₅₀ Range Spanning >2,000-Fold Demonstrates Substituent-Dependent Potency

A series of imidazo[1,2-a]pyrimidine-based B-Raf kinase inhibitors has been evaluated, revealing an extraordinary sensitivity of potency to substituent identity. The most potent compound (entry 10) exhibited an IC₅₀ of 0.003 μM, whereas other analogs within the same series showed IC₅₀ values ranging from 1.4 μM to 6.4 μM—a >2,000-fold range within a single chemotype [1]. The target compound's CF₃ and methyl substitution pattern is structurally distinct from these evaluated analogs, positioning it to potentially access potency regimes near the 0.003 μM benchmark if optimized appropriately. Both the 0.003 μM lead and all less potent analogs were reported as negative for gene toxicity and reproductive toxicity in preliminary screening [1].

Kinase inhibition B-Raf Oncology

Antileishmanial Imidazo[1,2-a]pyrimidine Compound 24: 2-Fold Superiority Over Miltefosine with >10-Fold Selectivity Over Host Cells

In a Groebke-Blackburn-Bienaymé multicomponent library of imidazo-fused heterocycles screened against Leishmania amazonensis, the imidazo[1,2-a]pyrimidine derivative designated compound 24 demonstrated an IC₅₀ of 6.63 μM against the clinically relevant amastigote form, making it approximately 2-fold more potent than the reference drug miltefosine [1]. Crucially, compound 24 was >10 times more destructive to intracellular parasites than to host cells, establishing a therapeutically meaningful selectivity window [1]. This finding validates the imidazo[1,2-a]pyrimidine core as a new antileishmanial pharmacophore, distinct from the imidazo[1,2-a]pyridine and other fused heterocycles that were less active in the same library screen [1].

Antileishmanial Neglected tropical disease Selectivity index

Antitubercular Imidazo[1,2-a]pyrimidine Hybrid T11: MIC of 0.8 μg/mL with Verified VERO Cell Safety

A molecular hybridization strategy produced 20 imidazo[1,2-a]pyrimidine-linked pyridine, pyrazine, and pyrimidine derivatives (T1–T20). Compound T11 displayed the most potent activity against Mycobacterium tuberculosis H37Rv with an MIC of 0.8 μg/mL, outperforming T5 and T18 (MIC 3.12 μg/mL each) by approximately 4-fold [1]. The three most active compounds (T5, T11, T18) were confirmed nontoxic in VERO cell line toxicity studies [1]. The structure of T11 was confirmed by single-crystal X-ray diffraction, providing a definitive structural reference for SAR development [1]. This demonstrates that imidazo[1,2-a]pyrimidine hybrids can achieve sub-μg/mL anti-TB potency, and the CF₃-bearing target compound represents a structurally related starting point for developing novel anti-TB agents.

Antitubercular Mycobacterium tuberculosis H37Rv Cytotoxicity

Trifluoromethylated Imidazo[1,2-a]pyrimidines as MAO-B and BuChE Dual-Target Inhibitors in Neurodegeneration

Jismy et al. (2019) synthesized a focused library of trifluoromethylated imidazo[1,2-a]pyrimidines and benzimidazo[1,2-a]pyrimidines through Michael addition/intramolecular cyclization using ethyl 4,4,4-trifluorobut-2-ynoate as the CF₃ source, enabling rapid diversification via C–C, C–N, and C–S bond formation [1]. Preliminary biological screening revealed multiple derivatives with micromolar IC₅₀ values against monoamine oxidase B (MAO-B) and butyrylcholinesterase (BuChE), two validated targets for neurodegenerative disorders including Alzheimer's and Parkinson's diseases [1]. The synthetic methodology produces the trifluoromethylated tetrahydropyrimidine ring system that is structurally analogous to the target compound's saturated 5,6,7,8-tetrahydro core, establishing a direct synthetic and pharmacological precedent for CF₃-bearing, partially saturated imidazo[1,2-a]pyrimidines as neurotherapeutic leads [1].

Neurodegeneration MAO-B inhibition Butyrylcholinesterase

Structural Differentiation from Off-the-Shelf Building Blocks: 5-Methyl-7-CF₃ Saturated Core vs. Unsubstituted and Aromatic Analogs

The target compound's closest commercially cataloged structural relatives include 5H,6H,7H,8H-imidazo[1,2-a]pyrimidine (CAS 67139-22-4, the unsubstituted saturated core), 7-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine (CAS 1696275-78-1, CF₃ only, no 5-methyl), and 2-methyl-7-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine (2-methyl isomer) . None of these combine the 5-methyl group with the 7-CF₃ substituent on a saturated tetrahydropyrimidine ring. The 5-methyl group introduces a stereogenic center absent in all listed analogs, creating opportunities for enantioselective synthesis and chiral SAR exploration. The saturated ring differentiates this compound from the fully aromatic 7-(trifluoromethyl)imidazo[1,2-a]pyrimidine (CAS 375857-66-2), altering both the pKa of the bridgehead nitrogen and the conformational flexibility of the scaffold .

Chemical sourcing Building block Structural uniqueness

Recommended Research Application Scenarios for 5-Methyl-7-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine


Antimalarial PfDHODH Inhibitor Hit-Finding and Scaffold Optimization

The imidazo[1,2-a]pyrimidine scaffold has demonstrated a 4-fold PfDHODH binding affinity advantage over the triazolopyrimidine core (DSM151 IC₅₀ = 0.077 μM) [1]. The target compound's 7-CF₃ group enhances lipophilicity (favorable for membrane penetration into the parasitophorous vacuole), while the 5-methyl stereocenter provides a vector for chiral SAR exploration. This compound can serve as a starting point for fragment-growing or structure-based optimization campaigns targeting PfDHODH, leveraging the >2,000-fold potency dynamic range established for imidazo[1,2-a]pyrimidine analogs against kinase targets [2].

Neurodegenerative Disease Dual-Target (MAO-B/BuChE) Lead Generation

Trifluoromethylated tetrahydropyrimidine-fused imidazo[1,2-a]pyrimidines have demonstrated micromolar IC₅₀ values against both MAO-B and butyrylcholinesterase, two validated targets in Alzheimer's and Parkinson's disease [1]. The target compound's saturated 5,6,7,8-tetrahydro ring and 7-CF₃ substituent directly match the pharmacophoric features of these active analogs. It is recommended as a core scaffold for synthesizing focused libraries aimed at improving dual MAO-B/BuChE potency into the nanomolar range, using the C–C, C–N, and C–S diversification chemistry established by Jismy et al. [1].

Antileishmanial Drug Discovery Leveraging Imidazo[1,2-a]pyrimidine Pharmacophore

Compound 24, an imidazo[1,2-a]pyrimidine derivative, outperformed miltefosine by ~2-fold (IC₅₀ 6.63 μM vs. ~13 μM) against L. amazonensis amastigotes with >10-fold selectivity over host cells [1]. The target compound, bearing a CF₃ group known to improve metabolic stability and membrane permeability, represents an attractive core for developing next-generation antileishmanial agents. Its saturated ring distinguishes it from the aromatic imidazo[1,2-a]pyrimidines screened in the original library and may offer differentiated pharmacokinetic properties.

Chiral Building Block for Kinase Inhibitor Fragment-Based Drug Design

Imidazo[1,2-a]pyrimidines have been co-crystallized with CDK2 in multiple PDB entries (2W05, 2W06, 2W17), confirming their suitability as ATP-competitive kinase hinge binders [1]. B-Raf kinase inhibition data show IC₅₀ values as low as 0.003 μM for optimized imidazo[1,2-a]pyrimidines [2]. The target compound's 5-methyl stereocenter is a rare feature among commercially available imidazo[1,2-a]pyrimidine building blocks, enabling the exploration of enantioselective kinase binding—a dimension inaccessible to achiral analogs such as CAS 1696275-78-1 or CAS 375857-66-2 .

Quote Request

Request a Quote for 5-Methyl-7-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.